CID 10313048
Overview
Description
CID 10313048 is a specialized isotopic form of nitric acid where the nitrogen atom is enriched with the isotope nitrogen-15. This compound is represented by the chemical formula H15NO3 and has a molecular weight of 64.01 g/mol . It is commonly used in scientific research due to its unique isotopic properties, which make it valuable for tracing and analytical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of nitric-15N acid solution typically involves the reaction of nitrogen-15 enriched ammonia (15NH3) with oxygen under controlled conditions. The process can be summarized as follows: [ 4 , ^{15}NH_3 + 5 , O_2 \rightarrow 4 , ^{15}NO + 6 , H_2O ] [ 2 , ^{15}NO + O_2 \rightarrow 2 , ^{15}NO_2 ] [ 3 , ^{15}NO_2 + H_2O \rightarrow 2 , ^{15}HNO_3 + ^{15}NO ]
Industrial Production Methods: Industrial production of nitric-15N acid solution involves the oxidation of nitrogen-15 enriched ammonia using a platinum-rhodium catalyst at high temperatures (around 500°C) and pressures (0.4 MPa). The resulting nitrogen-15 enriched nitric oxide is further oxidized and absorbed in water to produce nitric-15N acid .
Chemical Reactions Analysis
Types of Reactions: CID 10313048 undergoes various chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent, converting metals and non-metals to their respective oxides.
Reduction: It can be reduced to nitrogen oxides or ammonia under specific conditions.
Substitution: It participates in nitration reactions, introducing nitro groups into organic molecules.
Common Reagents and Conditions:
Oxidation: Reacts with metals like copper and zinc in the presence of water.
Reduction: Involves reducing agents like hydrogen or metals in acidic conditions.
Substitution: Uses concentrated sulfuric acid as a catalyst for nitration reactions.
Major Products:
Oxidation: Metal oxides, nitrogen dioxide, and water.
Reduction: Nitrogen oxides (NO, N2O) and ammonia.
Substitution: Nitro compounds (e.g., nitrobenzene).
Scientific Research Applications
CID 10313048 is widely used in various scientific fields:
Chemistry: Utilized in isotopic labeling studies to trace reaction pathways and mechanisms.
Biology: Employed in metabolic studies to track nitrogen assimilation and utilization in organisms.
Medicine: Used in diagnostic techniques and research on nitrogen metabolism in humans.
Industry: Applied in the production of fertilizers, explosives, and other nitrogen-containing compounds
Mechanism of Action
The mechanism of action of nitric-15N acid solution involves its ability to donate nitro groups (NO2) and act as an oxidizing agent. It targets various molecular pathways, including:
Oxidation of Metals: Converts metals to their oxides by accepting electrons.
Nitration of Organic Compounds: Introduces nitro groups into aromatic rings, enhancing their reactivity.
Reduction Reactions: Accepts electrons to form nitrogen oxides or ammonia.
Comparison with Similar Compounds
Nitric Acid (HNO3): The non-isotopic form of nitric-15N acid, commonly used in industrial and laboratory settings.
Nitrous Acid (HNO2): A related compound with different oxidation states and reactivity.
Nitrogen Dioxide (NO2): A gaseous compound involved in the production of nitric acid.
Uniqueness: CID 10313048 is unique due to its isotopic enrichment, which allows for precise tracing and analytical studies. This property makes it invaluable in research applications where tracking nitrogen atoms is essential .
Properties
InChI |
InChI=1S/HNO3/c2-1(3)4/h(H,2,3,4)/i1+1 | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYLNZFGIOXLOG-OUBTZVSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)(O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[15N+](=O)(O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40437937 | |
Record name | Nitric-15N acid solution | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40437937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
64.006 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43625-06-5 | |
Record name | Nitric-15N acid solution | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40437937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 43625-06-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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